An In-depth Technical Guide to 4-Bromo-1,2-oxathiolane 2,2-dioxide
An In-depth Technical Guide to 4-Bromo-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1,2-oxathiolane 2,2-dioxide, a heterocyclic compound belonging to the sultone class of organosulfur compounds, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and key reactions are presented, alongside a summary of its physical and spectroscopic data. The role of the oxathiolane scaffold in nucleoside reverse transcriptase inhibitors (NRTIs) is also discussed, with a visualization of the relevant therapeutic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Chemical and Physical Properties
4-Bromo-1,2-oxathiolane 2,2-dioxide is a five-membered cyclic sulfonic acid ester, also known as a γ-sultone. The presence of the bromine atom at the 4-position and the electron-withdrawing sulfonyl group significantly influences its reactivity, making it a potent alkylating agent and a valuable building block in organic synthesis.[1]
Table 1: Physical and Chemical Properties of 4-Bromo-1,2-oxathiolane 2,2-dioxide
| Property | Value | Reference |
| CAS Number | 189756-89-6 | [2][3][4] |
| Molecular Formula | C₃H₅BrO₃S | [3][4] |
| Molecular Weight | 201.04 g/mol | [4] |
| Boiling Point | 364.7 °C at 760 mmHg | Safety Data Sheet |
| Flash Point | 174.4 °C | Safety Data Sheet |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| Appearance | No data available |
Note: Some physical properties have not been extensively reported in the literature.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic methylene protons and the proton at the bromine-bearing carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and sulfonyl groups.
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¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in the ring. The carbon atom bonded to bromine would be significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of SO₂ and Br.
Synthesis and Experimental Protocols
The primary synthetic route to 4-Bromo-1,2-oxathiolane 2,2-dioxide involves the bromination of the parent compound, 1,2-oxathiolane 2,2-dioxide (also known as 1,3-propane sultone).[1][5]
Synthesis of 4-Bromo-1,2-oxathiolane 2,2-dioxide
Reaction Scheme:
Experimental Protocol:
This is a representative protocol based on general procedures for the bromination of sultones and may require optimization.
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Dissolution: Dissolve 1,2-oxathiolane 2,2-dioxide in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate with UV light to initiate the reaction.
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Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, typically with cooling to prevent side reactions.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Experimental Protocols
The chemical behavior of 4-Bromo-1,2-oxathiolane 2,2-dioxide is dominated by its electrophilic nature, making it susceptible to attack by nucleophiles. The two primary modes of reaction are nucleophilic substitution at the carbon bearing the bromine atom and ring-opening of the sultone.[1]
Nucleophilic Substitution Reactions
The bromine atom is a good leaving group, facilitating its displacement by a variety of nucleophiles.
General Workflow for Nucleophilic Substitution:
Caption: General workflow for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 4-Azido-1,2-oxathiolane 2,2-dioxide
This is a representative protocol and may require optimization.
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Setup: In a round-bottom flask, dissolve 4-Bromo-1,2-oxathiolane 2,2-dioxide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Reagent Addition: Add sodium azide (NaN₃) to the solution. The amount of sodium azide should be in slight excess (e.g., 1.1 to 1.5 equivalents).
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC.
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Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Ring-Opening Reactions
Strong nucleophiles can also attack the carbon atoms of the oxathiolane ring, leading to ring-opening. This reactivity provides access to a variety of functionalized sulfonic acids or their derivatives.
Experimental Protocol: Base-Catalyzed Ring Opening
This is a representative protocol and may require optimization.
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Setup: Dissolve 4-Bromo-1,2-oxathiolane 2,2-dioxide in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., THF or dioxane).
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Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
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Reaction: Stir the reaction mixture for a specified period, monitoring the consumption of the starting material by TLC.
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Work-up: Neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 7.
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Isolation: Extract the product with an appropriate organic solvent. The aqueous layer may contain the salt of the sulfonated product, which can be isolated by evaporation of the water. Further purification may be achieved by recrystallization or chromatography.
Application in Drug Development: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
The 1,2-oxathiolane ring is a key structural motif in several important antiviral drugs, including the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine and Emtricitabine. Although 4-Bromo-1,2-oxathiolane 2,2-dioxide is an intermediate, understanding the mechanism of the final drug product is crucial for drug development professionals.
NRTIs are a class of antiretroviral drugs used in the treatment of HIV infection. They act as chain terminators during the reverse transcription of the viral RNA genome into DNA.
Signaling Pathway: Mechanism of Action of NRTIs
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
The NRTI prodrug is taken up by the host cell and phosphorylated by cellular kinases to its active triphosphate form. This active form then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Once incorporated, the NRTI lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.
Conclusion
4-Bromo-1,2-oxathiolane 2,2-dioxide is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a sultone ring, allows for a diverse range of chemical transformations. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, including representative experimental protocols. The relevance of the oxathiolane core in the development of antiviral therapeutics highlights the importance of understanding the chemistry of such building blocks. Further research into the physical properties and reaction scope of this compound is warranted to fully exploit its potential in the development of new pharmaceuticals and functional materials.
References
- 1. 4-Bromo-1,2-oxathiolane 2,2-dioxide | 189756-89-6 | Benchchem [benchchem.com]
- 2. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE | 189756-89-6 [chemicalbook.com]
- 3. 4-bromo-1,2-oxathiolane 2,2-dioxide - Protheragen [protheragen.ai]
- 4. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]
- 5. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]
